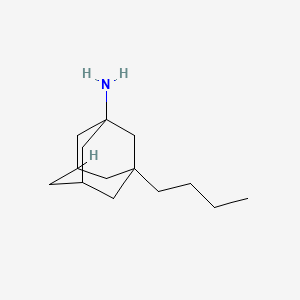![molecular formula C13H26INOS B14421974 1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide CAS No. 85109-32-6](/img/structure/B14421974.png)
1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide is a chemical compound with a complex structure that includes a piperidine ring, a butanoylsulfanyl group, and an iodide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide typically involves multiple steps. One common method is the nucleophilic substitution reaction, where a piperidine derivative reacts with a butanoylsulfanyl compound in the presence of an iodide source. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution (SN2): This reaction involves the replacement of the iodide ion with another nucleophile.
Oxidation and Reduction: The butanoylsulfanyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the butanoylsulfanyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can modify the butanoylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various conditions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide involves its ability to undergo nucleophilic substitution reactions. The iodide ion acts as a leaving group, allowing the compound to interact with various nucleophiles. This property makes it useful in modifying other molecules and studying reaction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide
- 1-[2-(Propionylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide
- 1-[2-(Hexanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide
Uniqueness
1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide is unique due to its specific butanoylsulfanyl group, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications and research studies where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
85109-32-6 |
|---|---|
Molekularformel |
C13H26INOS |
Molekulargewicht |
371.32 g/mol |
IUPAC-Name |
S-[2-(1,2-dimethylpiperidin-1-ium-1-yl)ethyl] butanethioate;iodide |
InChI |
InChI=1S/C13H26NOS.HI/c1-4-7-13(15)16-11-10-14(3)9-6-5-8-12(14)2;/h12H,4-11H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZIJPBQXNAMYPQY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC(=O)SCC[N+]1(CCCCC1C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


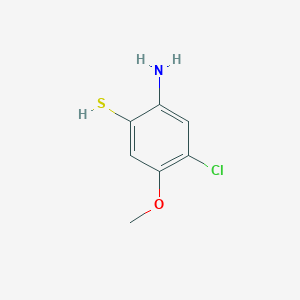

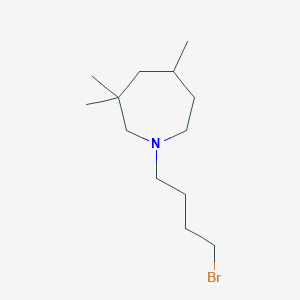
![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)
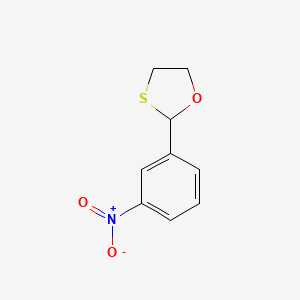
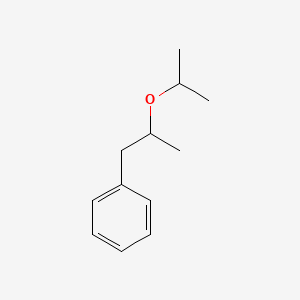
![2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14421934.png)
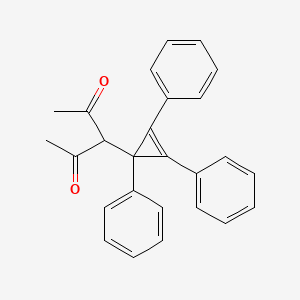
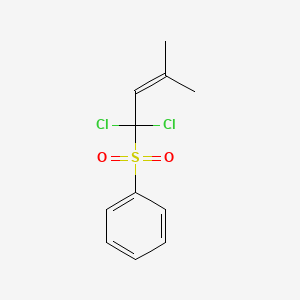
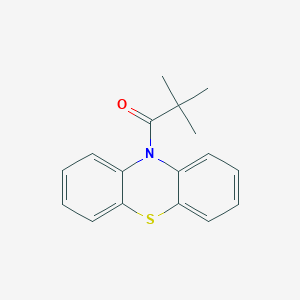
![N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14421947.png)
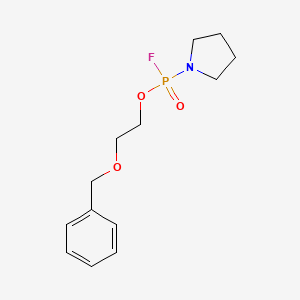
![4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421958.png)
